molecular formula C20H21Cl2N5O4 B11463150 4-amino-N-[2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11463150
M. Wt: 466.3 g/mol
InChI Key: PEHKZUPBUDXGKT-UHFFFAOYSA-N
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Description

4-amino-N-[2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves multiple steps, including the formation of the oxadiazole ring and the introduction of the various substituents. A typical synthetic route might involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-N-[2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-[2-(benzylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide
  • 4-amino-N-[2-(phenoxyethyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide

Uniqueness

The uniqueness of 4-amino-N-[2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide lies in its specific combination of functional groups and the presence of multiple aromatic rings with different substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H21Cl2N5O4

Molecular Weight

466.3 g/mol

IUPAC Name

4-amino-N-[2-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C20H21Cl2N5O4/c1-29-16-9-12(10-24-6-7-25-20(28)17-19(23)27-31-26-17)8-15(22)18(16)30-11-13-4-2-3-5-14(13)21/h2-5,8-9,24H,6-7,10-11H2,1H3,(H2,23,27)(H,25,28)

InChI Key

PEHKZUPBUDXGKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCNC(=O)C2=NON=C2N)Cl)OCC3=CC=CC=C3Cl

Origin of Product

United States

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